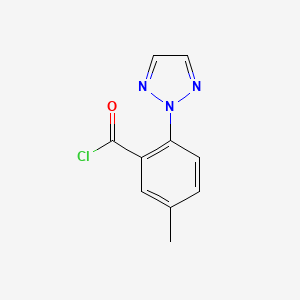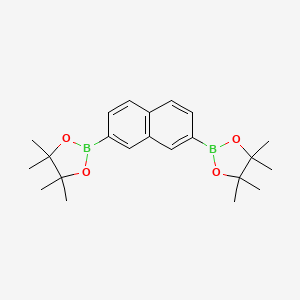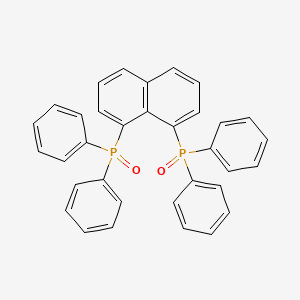![molecular formula C16H24S2Sn2 B1507303 trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene CAS No. 477789-30-3](/img/structure/B1507303.png)
trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene
Descripción general
Descripción
trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene is an organotin compound with the molecular formula C16H24S2Sn2 and a molecular weight of 517.91 g/mol . This compound is characterized by the presence of two trimethylstannyl groups attached to thiophene rings, which are connected by an ethene bridge. It is used in various scientific research applications, particularly in the field of materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene typically involves the reaction of 5-bromo-2-trimethylstannylthiophene with a suitable coupling reagent under controlled conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.
Aplicaciones Científicas De Investigación
trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene is widely used in scientific research, particularly in the field of materials science. Some of its applications include:
Organic Electronics: The compound is used in the synthesis of conjugated polymers for organic electronic devices such as organic solar cells and organic light-emitting diodes (OLEDs).
Catalysis: It serves as a precursor for the preparation of catalysts used in various organic transformations.
Polymer Chemistry: The compound is used in the synthesis of novel polymers with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene involves its ability to participate in various chemical reactions due to the presence of reactive trimethylstannyl groups. These groups can undergo substitution reactions, allowing the compound to be functionalized with different groups. The ethene bridge and thiophene rings contribute to the compound’s electronic properties, making it suitable for use in organic electronics.
Comparación Con Compuestos Similares
Similar Compounds
(e)-1,2-Bis(5-(trimethylsilyl)thiophen-2-yl)-ethene: Similar structure but with trimethylsilyl groups instead of trimethylstannyl groups.
(e)-1,2-Bis(5-(trimethylgermyl)thiophen-2-yl)-ethene: Contains trimethylgermyl groups instead of trimethylstannyl groups.
Uniqueness
trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene is unique due to the presence of trimethylstannyl groups, which impart distinct reactivity and electronic properties compared to its silicon and germanium analogs. This makes it particularly valuable in the synthesis of materials for organic electronics and catalysis.
Propiedades
IUPAC Name |
trimethyl-[5-[(E)-2-(5-trimethylstannylthiophen-2-yl)ethenyl]thiophen-2-yl]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6S2.6CH3.2Sn/c1-3-9(11-7-1)5-6-10-4-2-8-12-10;;;;;;;;/h1-6H;6*1H3;;/b6-5+;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHZYIWVQSXGQE-BPLSXZKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)C=CC2=CC=C(S2)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Sn](C)(C)C1=CC=C(S1)/C=C/C2=CC=C(S2)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24S2Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477789-30-3 | |
| Record name | [(E)-ethene-1,2-diyldithiene-5,2-diyl]bis(trimethylstannane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


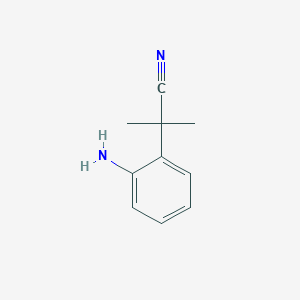
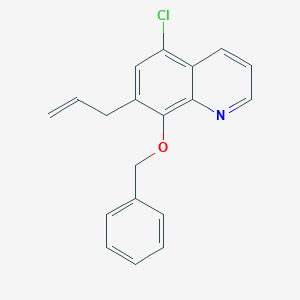
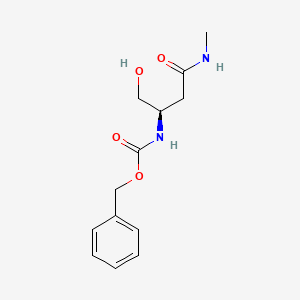

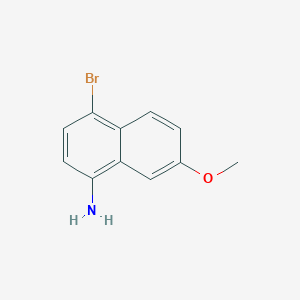
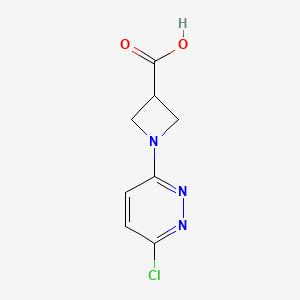
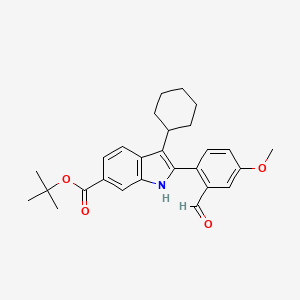
![Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1507256.png)
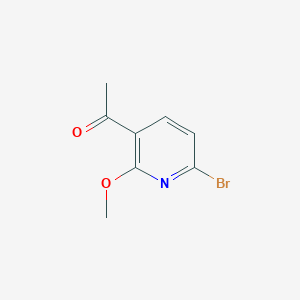
![5-Benzyl-5-azaspiro[2.4]heptane](/img/structure/B1507279.png)
